Carbonobromidic acid, ethyl ester
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Overview
Description
Ethyl carbonobromidate, also known as carbonobromidic acid ethyl ester, is an organic compound with the molecular formula C₃H₅BrO₂ and a molecular weight of 152.975 g/mol . It is a brominated ester that finds applications in various chemical reactions and industrial processes.
Preparation Methods
Ethyl carbonobromidate can be synthesized through the reaction of carbonyl bromide with ethanol. The reaction typically occurs in the presence of a solvent such as diethyl ether . The general reaction scheme is as follows:
COBr2+C2H5OH→C3H5BrO2+HBr
In industrial settings, the production of ethyl carbonobromidate may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Ethyl carbonobromidate undergoes various chemical reactions, including:
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Nucleophilic Substitution: : The bromine atom in ethyl carbonobromidate can be replaced by nucleophiles such as amines, thiols, or alkoxides. For example, the reaction with an amine can produce an ethyl carbamate derivative.
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Hydrolysis: : In the presence of water or aqueous base, ethyl carbonobromidate can hydrolyze to form ethyl alcohol and carbonic acid.
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Reduction: : Ethyl carbonobromidate can be reduced to ethyl formate using reducing agents like lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
Ethyl carbonobromidate is utilized in various scientific research applications, including:
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Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in forming carbon-carbon and carbon-heteroatom bonds.
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Pharmaceutical Research: : Ethyl carbonobromidate is used in the synthesis of pharmaceutical compounds, particularly those requiring brominated intermediates.
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Material Science: : It is employed in the preparation of polymers and other materials where brominated compounds are needed for specific properties.
Mechanism of Action
The mechanism of action of ethyl carbonobromidate involves its reactivity as a brominated ester. The bromine atom is highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution and addition reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Ethyl carbonobromidate can be compared to other brominated esters such as ethyl bromoacetate and ethyl bromopropionate. While all these compounds contain a bromine atom and an ester functional group, ethyl carbonobromidate is unique due to its specific reactivity and applications in organic synthesis and material science .
Similar Compounds
- Ethyl bromoacetate
- Ethyl bromopropionate
- Methyl carbonobromidate
Ethyl carbonobromidate stands out due to its specific molecular structure and the types of reactions it undergoes, making it a valuable compound in various chemical and industrial processes.
Properties
CAS No. |
17759-76-1 |
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Molecular Formula |
C3H5BrO2 |
Molecular Weight |
152.97 g/mol |
IUPAC Name |
ethyl carbonobromidate |
InChI |
InChI=1S/C3H5BrO2/c1-2-6-3(4)5/h2H2,1H3 |
InChI Key |
XCPXPFNKTCFWTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)Br |
Origin of Product |
United States |
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